Bruceine J Exhibits 100-Fold Lower Anti-Babesial Potency Compared to Bruceine A
Bruceine J demonstrates significantly reduced anti-Babesial potency compared to the related quassinoid Bruceine A. In the same *in vitro* study against *Babesia gibsoni*, Bruceine J exhibited an IC₅₀ of 742 ng/mL, whereas Bruceine A was dramatically more potent with an IC₅₀ of 4 ng/mL [1]. This represents a 185.5-fold difference in inhibitory concentration, clearly establishing Bruceine J as a low-potency analog suitable for negative control or SAR studies, not for direct anti-parasitic development [2].
| Evidence Dimension | IC₅₀ (Inhibition of *Babesia gibsoni* growth) |
|---|---|
| Target Compound Data | 742 ng/mL |
| Comparator Or Baseline | Bruceine A: 4 ng/mL |
| Quantified Difference | 185.5-fold higher IC₅₀ (lower potency) |
| Conditions | *In vitro* assay against *Babesia gibsoni* parasites. |
Why This Matters
This stark potency difference validates Bruceine J as a critical tool for structure-activity relationship (SAR) studies to map essential pharmacophoric features for anti-parasitic activity, rather than as a lead compound for drug development.
- [1] Subeki, S., et al. 'Screening of Indonesian Medicinal Plant Extracts for Antibabesial Activity and Isolation of New Quassinoids from Brucea javanica.' *Journal of Natural Products*, 2007, 70(10): 1654-1657. View Source
- [2] Subeki, S., et al. 'Screening of Indonesian Medicinal Plant Extracts for Antibabesial Activity and Isolation of New Quassinoids from Brucea javanica.' *Journal of Natural Products*, 2007, 70(10): 1654-1657. View Source
